N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide
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Overview
Description
N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide is a complex organic compound characterized by the presence of a fluorophenyl group, a hydroxypropyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, o-cresol, and epichlorohydrin.
Epoxide Formation: Epichlorohydrin reacts with o-cresol under basic conditions to form an epoxide intermediate.
Nucleophilic Substitution: The epoxide intermediate undergoes nucleophilic attack by 4-fluoroaniline, leading to the formation of the desired hydroxypropyl derivative.
Sulfonamide Formation: Finally, the hydroxypropyl derivative reacts with methanesulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of bioactive molecules. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide
- N-(4-bromophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide
- N-(4-methylphenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide
Uniqueness
N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[2-hydroxy-3-(2-methylphenoxy)propyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-13-5-3-4-6-17(13)23-12-16(20)11-19(24(2,21)22)15-9-7-14(18)8-10-15/h3-10,16,20H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJCVMJDNUIDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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